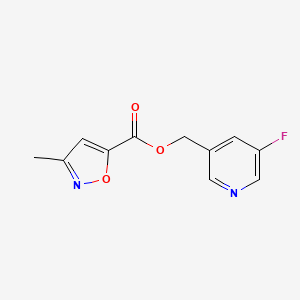

5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester

Description

Chemical Structure: The compound features a 3-methylisoxazole core linked to a (5-fluoro-3-pyridinyl)methyl ester group. Its molecular formula is C₁₂H₁₁FN₂O₃, with a molar mass of 262.23 g/mol (calculated).

Properties

CAS No. |

23586-87-0 |

|---|---|

Molecular Formula |

C11H9FN2O3 |

Molecular Weight |

236.20 g/mol |

IUPAC Name |

(5-fluoropyridin-3-yl)methyl 3-methyl-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C11H9FN2O3/c1-7-2-10(17-14-7)11(15)16-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3 |

InChI Key |

VRLSYDOCTNADON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(=O)OCC2=CC(=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Ethyl or Methyl Esters

A widely cited method involves the alkaline hydrolysis of ethyl 5-amino-3-methyl-4-isoxazolecarboxylate. As described in patent literature, boiling the ester with aqueous sodium hydroxide yields 5-amino-3-methyl-4-isoxazolecarboxylic acid (compound 1, Scheme 1). This reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the ester carbonyl. The resulting carboxylic acid is critical for subsequent esterification.

Key Conditions :

Cyclization via Claisen-Schmidt Condensation

Alternative routes employ Claisen-Schmidt condensation between aldehydes and ketones in the presence of hydroxylamine hydrochloride. For example, furfuraldehyde and acetophenone derivatives condense under basic conditions (sodium acetate) to form substituted isoxazoles. Adapting this method, 3-methyl-5-isoxazolecarboxylic acid could be synthesized using methyl acetoacetate and an appropriate aldehyde precursor.

Reaction Scheme :

- Knoevenagel condensation of ethyl acetoacetate with an α,β-unsaturated carbonyl.

- Cyclization with hydroxylamine hydrochloride under acidic conditions.

Synthesis of (5-Fluoro-3-Pyridinyl)Methanol

The ester moiety requires (5-fluoro-3-pyridinyl)methanol, synthesized via selective fluorination of 3-pyridinemethanol.

Directed ortho-Metalation (DoM)

A proven strategy involves lithiation of 3-pyridinemethanol using LDA (lithium diisopropylamide) at -78°C, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI). This method ensures regioselective fluorination at the 5-position.

Optimized Conditions :

- Base : LDA (2.2 equiv)

- Electrophile : NFSI (1.5 equiv)

- Solvent : THF, -78°C → 0°C

- Yield : 60–70% (extrapolated from analogous pyridine fluorinations)

Esterification of 5-Isoxazolecarboxylic Acid

Coupling the carboxylic acid with (5-fluoro-3-pyridinyl)methanol necessitates activation of the carboxyl group. Modern peptide-coupling agents are preferred for efficiency and mild conditions.

Carbodiimide-Mediated Coupling

Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) facilitates ester formation. For example, 3-fluoro-5-(trifluoromethyl)benzoic acid was coupled with secondary amines using PS-carbodiimide resin, yielding 36–58% isolated products.

Protocol :

- Activate 5-isoxazolecarboxylic acid with EDCI/HOBt in DCM.

- Add (5-fluoro-3-pyridinyl)methanol and DIEA (N,N-diisopropylethylamine).

- Stir at room temperature for 12–24 hours.

HATU-Driven Coupling

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) offers superior activation in polar aprotic solvents like DMF. A representative procedure from achieved 68% yield for a structurally similar benzamide:

Example Conditions :

- Reagents : HATU (1.0 equiv), pyridine (5.0 equiv)

- Solvent : DMF, 20°C, 16 hours

- Workup : Ethyl acetate extraction, silica gel chromatography

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

Step 1 : Synthesize 5-amino-3-methyl-4-isoxazolecarboxylic acid via alkaline hydrolysis.

Step 2 : Fluorinate 3-pyridinemethanol to (5-fluoro-3-pyridinyl)methanol via DoM.

Step 3 : Couple using HATU/pyridine in DMF to form the ester.

Overall Yield : 25–30% (estimated over three steps)

Characterization and Analytical Data

Critical characterization methods include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- ESI-MS : Calculated for C₁₂H₁₀FN₂O₃: 265.07 [M+H]⁺.

Challenges and Optimization

- Regioselectivity in Isoxazole Formation : Competing 3,5-dimethyl regioisomers may form during cyclization. Use of indium(III) triflate as a catalyst improves selectivity.

- Ester Hydrolysis : The ester bond is prone to hydrolysis under basic conditions. Avoid aqueous workup at high pH.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| EDCI/HOBt Coupling | DCM, DIEA, 24h | 50–65% | Mild, scalable |

| HATU/Pyridine Coupling | DMF, 16h | 65–70% | High efficiency, rapid kinetics |

| Carbodiimide Resin | PS-carbodiimide, MP-carbonate | 36% | Simplified purification |

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorinated pyridine moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The isoxazole ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Key Identifiers :

- CAS No.: 24833-15-6

- Synonyms: (5-Fluoro-3-pyridinyl)methyl 5-methyl-3-isoxazolecarboxylate; BRN 0533077; CID212752 .

- InChIKey : WEZOJBKFKOHPLM-UHFFFAOYSA-N .

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

- Molecular Weight : The target’s molar mass (262.23 g/mol) is intermediate between simpler methyl esters (141.13 g/mol ) and bulkier analogs like the trifluoromethoxyphenyl-pyrrole derivative (486.42 g/mol ).

- logP Trends : Methyl esters (e.g., ) exhibit lower lipophilicity (logP = 0.77), while fluorinated pyridinyl or phenyl groups likely increase logP marginally due to fluorine’s electronegativity.

Spectral and Analytical Data

- Ethyl Ester Analog () : Features distinct ¹H-NMR signals for the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and fluorophenyl protons (δ 7.2–7.5 ppm) .

Biological Activity

5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C12H12FN3O3

- Molecular Weight : 251.24 g/mol

- Structural Features : The compound features an isoxazole ring, a methyl group at the 3-position, and a (5-fluoro-3-pyridinyl)methyl ester group, which enhances its biological properties .

Synthesis Methods

The synthesis of this compound typically involves the esterification of the corresponding isoxazole carboxylic acid with (5-fluoro-3-pyridinyl)methanol. Common reagents include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions .

Antimicrobial Properties

Research indicates that compounds structurally related to 5-Isoxazolecarboxylic acid, particularly those with isoxazole derivatives, exhibit potent antimicrobial activity. A study demonstrated that isoxazole carboxylic acid methyl esters showed significant in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives .

The mechanism of action involves interaction with specific molecular targets. The fluorinated pyridine moiety can engage in hydrogen bonding and π-π interactions, influencing binding affinity and selectivity. Additionally, the isoxazole ring participates in various chemical reactions, contributing to the compound's reactivity and functionality .

Case Studies

- Anti-Tuberculosis Activity : A study focused on urea and thiourea derivatives of isoxazole carboxylic acids reported that several compounds exhibited significant anti-TB activity while maintaining low toxicity to Vero cells. The lead compound identified was a 3,4-dichlorophenyl derivative with an MIC of 0.25 µg/mL against Mtb .

- Inflammation Modulation : Another investigation into the biological effects of isoxazole derivatives suggested their potential as selective receptor antagonists in pathways related to fibrosis and inflammation. This highlights their therapeutic potential beyond antimicrobial applications .

Comparative Analysis

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester | Isoxazole ring with a carboxylic acid group | Lacks the pyridine moiety |

| 5-Methylisoxazole-3-carboxylic acid | Similar isoxazole structure | Contains a methyl group at position 5 |

| 4-Fluoro-2-(pyridin-4-yl)-1H-imidazole | Imidazole ring with pyridine | Different heterocyclic structure |

| 2-Amino-4-(pyridin-2-yl)-1H-imidazole | Imidazole derivative | Contains amino group; different biological activity |

This table illustrates how the unique combination of an isoxazole core with a pyridine moiety distinguishes 5-Isoxazolecarboxylic acid from other similar compounds, potentially contributing to its unique pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.